molecular formula C31H35ClO11 B3166927 (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 915095-99-7

(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No. B3166927
CAS RN: 915095-99-7
M. Wt: 619.1 g/mol
InChI Key: IVTYEGRDCQLUJE-KTUPMIEBSA-N
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Description

(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with the following IUPAC name: this compound. Its molecular formula is C31H35ClO11, and it has a molecular weight of 619.06 g/mol . The compound is synthesized and studied for various applications.

Scientific Research Applications

Synthetic Methodologies and Derivatives

  • Synthesis of Sugar Imines : A study detailed the synthesis of a new sugar imine molecule utilizing D-glucose and click chemistry, highlighting the versatility of sugar derivatives in synthesizing complex organic molecules. This approach might be applicable for synthesizing variants of the compound , underscoring the potential for creating bioactive molecules or probes for biological studies (Majed Jari Mohammed et al., 2020).

  • Koenigs–Knorr Reaction : Research on the synthesis of n-propyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside via the Koenigs–Knorr reaction, a pivotal method in glycosylation, offers insights into the chemical versatility of tetrahydro-2H-pyran derivatives. Such methodologies could be fundamental in elaborating the chemical space around the compound , suggesting its utility in synthesizing complex glycosides (B. Mönch et al., 2013).

  • Diversity-Oriented Synthesis : A study on the diversity-oriented synthesis of tetrahydropyrans through oxidative C-H bond activation and click chemistry showcases the potential for generating a broad array of derivatives from pyran-based backbones. This strategy could be relevant for exploring the functionalization and diversification of the compound , enhancing its application in drug discovery and material science (Nilesh Zaware et al., 2011).

Potential Applications and Research Directions

  • Chemoselective Synthesis : The chemoselective synthesis of key intermediates for statin side chains highlights the importance of pyran derivatives in synthesizing biologically active compounds. This suggests potential applications in medicinal chemistry, particularly in the synthesis of lipid-lowering agents (Vincent Troiani et al., 2011).

  • C-Glycosides Synthesis : The total synthesis of protected forms of unique sugars indicates the role of pyran derivatives in generating analogs of biologically significant sugars, such as C-glycosides of neuraminic acid. This underscores the potential utility of the compound for synthesizing analogs of essential biomolecules, which could have implications in drug development and the study of carbohydrate-mediated biological processes (Frederic R. Carrel & P. Vogel, 2000).

Mechanism of Action

Target of Action

The primary target of PeracetylEmpagliflozin is the sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is primarily responsible for the reabsorption of glucose in the kidney . By inhibiting SGLT2, PeracetylEmpagliflozin reduces glucose reabsorption, leading to increased glucose excretion and decreased blood glucose levels .

Mode of Action

PeracetylEmpagliflozin interacts with its target, SGLT2, by binding to it and inhibiting its function . This inhibition disrupts the normal reabsorption of glucose in the kidneys, leading to an increase in glucose excretion through urine . This ultimately results in a decrease in blood glucose levels, which is beneficial for managing conditions like type 2 diabetes mellitus .

Biochemical Pathways

PeracetylEmpagliflozin primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it disrupts the normal functioning of this pathway, leading to increased glucose excretion and decreased blood glucose levels . Additionally, it has been suggested that PeracetylEmpagliflozin may also influence other biochemical pathways related to inflammation and oxidative stress .

Pharmacokinetics

PeracetylEmpagliflozin is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours . The mean terminal half-life ranges from 10.3 to 18.8 hours in multiple-dose studies . Increases in exposure are dose-proportional, and oral clearance at steady state is similar to corresponding single-dose values, suggesting linear pharmacokinetics with respect to time . No clinically relevant alterations in pharmacokinetics were observed in mild to severe hepatic impairment, or in mild to severe renal impairment and end-stage renal disease .

Result of Action

The primary result of PeracetylEmpagliflozin’s action is a decrease in blood glucose levels . By inhibiting SGLT2 and disrupting glucose reabsorption in the kidneys, it increases glucose excretion, leading to decreased blood glucose levels . This makes it an effective therapeutic agent for managing conditions like type 2 diabetes mellitus . Additionally, it has been suggested that PeracetylEmpagliflozin may have beneficial effects on inflammation and oxidative stress .

Action Environment

The action of PeracetylEmpagliflozin can be influenced by various environmental factors. For instance, the presence of other medications can impact its pharmacokinetics and pharmacodynamics . Additionally, factors such as diet, exercise, and overall health status can also influence its efficacy and stability . Therefore, it’s important to consider these factors when using PeracetylEmpagliflozin for therapeutic purposes.

properties

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35ClO11/c1-17(33)38-16-27-29(39-18(2)34)31(41-20(4)36)30(40-19(3)35)28(43-27)22-7-10-26(32)23(14-22)13-21-5-8-24(9-6-21)42-25-11-12-37-15-25/h5-10,14,25,27-31H,11-13,15-16H2,1-4H3/t25-,27+,28-,29+,30-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTYEGRDCQLUJE-KTUPMIEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35ClO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 4
Reactant of Route 4
(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 5
Reactant of Route 5
(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 6
Reactant of Route 6
(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

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